(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between pyridine-2-carbaldehyde and (2E)-3-phenylprop-2-enoic acid hydrazide under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the amino group, forming different derivatives.
Complexation: The Schiff base can form complexes with metal ions such as copper, iron, and palladium, which are useful in various catalytic processes.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: The compound has been investigated for its potential as a DNA-binding agent, which could be useful in gene therapy and molecular biology research.
Medicine: Research has shown that Schiff bases, including this compound, exhibit antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The Schiff base can also undergo redox reactions, which contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE include other Schiff bases derived from different aldehydes and amines. Some examples are:
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE: This compound has a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity.
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-NITROBENZOATE: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, affecting its interactions with metal ions and biological molecules.
These similar compounds highlight the versatility of Schiff bases and their potential for various applications in science and industry.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-15(13-8-4-5-11-17-13)18-20-14(19)10-9-12-6-2-1-3-7-12/h1-11H,(H2,16,18)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGCFQCYIQPLOL-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=N2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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